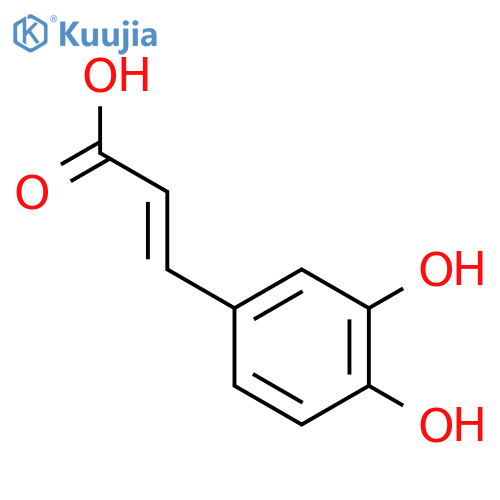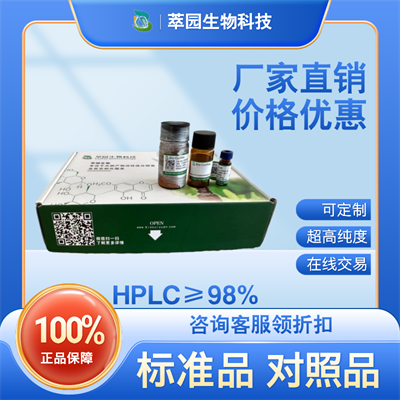Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

3598-26-3 structure
商品名:4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- Caffeylalkohol
- (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- CAFFEOYL ALCOHOL
- 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
- Spectrum2_001614
- KBio1_001574
- Spectrum_001694
- KBio2_002174
- DTXSID20326956
- SpecPlus_000534
- AKOS017514907
- Spectrum4_001917
- KBioSS_002174
- 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-
- SPBio_001647
- DivK1c_006630
- KBio2_007310
- KBioGR_002541
- KBio2_004742
- Q27158873
- NCGC00095751-01
- NSC624003
- NSC-624003
- SCHEMBL197852
- CCG-38897
- EN300-1246637
- DTXSID801027142
- CS-0460124
- 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol
- CHEMBL1321891
- SPECTRUM1503992
- SureCN197852
- (E)-caffeyl alcohol
- caffeicalcohol
- CHEBI:86071
- 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-
- SDCCGMLS-0066824.P001
- 272785-02-1
- trans-Caffeoyl alcohol
- FS-6827
- Spectrum5_000634
- UNII-P5Y9E2Q5EQ
- 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
- Q15410859
- SR-05000002396
- 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-
- caffeic alcohol
- P5Y9E2Q5EQ
- SR-05000002396-1
- 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-
- 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
- Caffeyl alcohol
- AC1NQZH2
- CHEBI:31334
- HY-N10373
- 3,4-Dihydroxycinnamyl alcohol
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol
- 3598-26-3
- AKOS032954144
- 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol
- 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol
- 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-
- H20248
-
- MDL: MFCD18083876
- インチ: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2
- InChIKey: ZCKDCRKBURQZPT-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C=CCO)O)O
計算された属性
- せいみつぶんしりょう: 166.062994177g/mol
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1246637-10000mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 10000mg |
$5234.0 | 2023-10-02 | |
| 1PlusChem | 1P00CLKA-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | 95% | 10mg |
$982.00 | 2024-05-04 | |
| Enamine | EN300-1246637-10.0g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 10g |
$5234.0 | 2023-06-08 | |
| A2B Chem LLC | AF87018-10mg |
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol |
3598-26-3 | ≥95% | 10mg |
$844.00 | 2024-04-20 | |
| PhytoLab | 82489-500mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 500mg |
€9680 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82489-10MG |
Caffeoyl alcohol |
3598-26-3 | 10mg |
¥6781.51 | 2023-10-14 | ||
| PhytoLab | 82489-50mg |
Caffeoyl alcohol |
3598-26-3 | ≥ 95.0 % | 50mg |
€1089 | 2023-10-25 | |
| Enamine | EN300-1246637-0.05g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.05g |
$283.0 | 2023-06-08 | |
| Enamine | EN300-1246637-0.25g |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95% | 0.25g |
$603.0 | 2023-06-08 | |
| Enamine | EN300-1246637-100mg |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol |
3598-26-3 | 95.0% | 100mg |
$422.0 | 2023-10-02 |
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 関連文献
-
Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802
-
2. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetateYimin Zhu,Matthew Regner,Fachuang Lu,Hoon Kim,Allison Mohammadi,Timothy J. Pearson,John Ralph RSC Adv. 2013 3 21964
-
Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750
-
Shihao Su,Fan-shu Cao,Shuizhong Wang,Qingru Shen,Gen Luo,Qiang Lu,Guoyong Song Green Chem. 2023 25 8172
-
Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995
3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:3598-26-3)Caffeoylalcohol

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ